REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>CN(C)C=O>[CH2:12]([N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C=O
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
|
Quantity
|
9.52 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 12.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (150 ml×3)
|
Type
|
WASH
|
Details
|
The resulting organic phase was washed with a saturated common salt solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent through evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)
|
Reaction Time |
12.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)N1C=CC=2C(=CC=CC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |